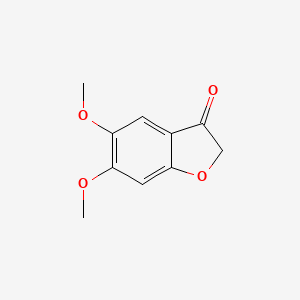
5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one: is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one typically involves the Bayer-Villiger oxidation of 3,4-dimethoxybenzaldehyde to produce 3,4-dimethoxyphenol. This intermediate is then reacted with chloroacetonitrile, followed by treatment with hydrochloric acid solution and subsequent ring closure to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
化学反応の分析
Types of Reactions: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
Chemistry: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Medicine: The compound’s pharmacological activities, such as enzyme inhibition, make it a potential therapeutic agent for treating diseases like Alzheimer’s and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials with specialized properties .
作用機序
The mechanism of action of 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its diverse biological activities .
類似化合物との比較
5,6-Dimethoxybenzofuran-3-one derivatives: These compounds share a similar core structure and exhibit dual acetylcholinesterase/butyrylcholinesterase inhibitory activity.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB): A putative entactogen drug with structural similarities.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB): Another entactogen drug with related structural features.
Uniqueness: 5,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its dual inhibitory action on acetylcholinesterase and butyrylcholinesterase, combined with its potential antimicrobial and anticancer properties, makes it a versatile compound in scientific research .
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
5,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O4/c1-12-9-3-6-7(11)5-14-8(6)4-10(9)13-2/h3-4H,5H2,1-2H3 |
InChIキー |
RWRYPHDDPPDFPA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)CO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


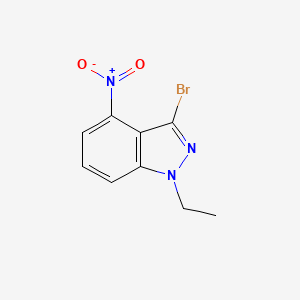



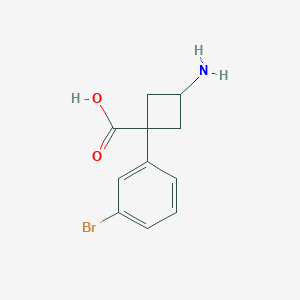
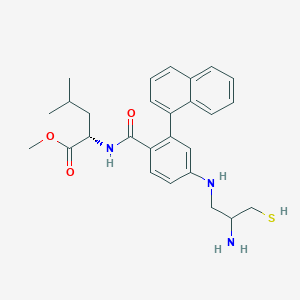

![3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13064950.png)
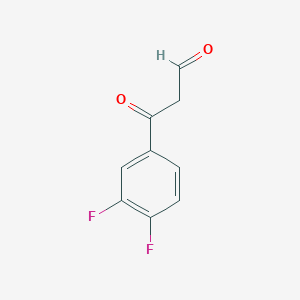
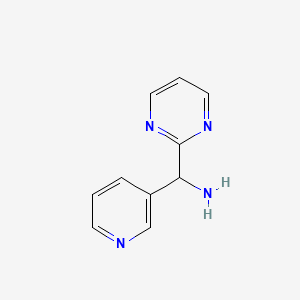
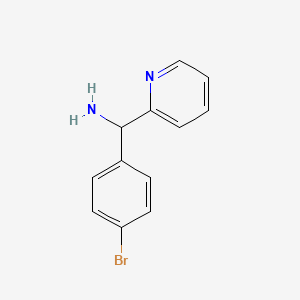
![7-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13064971.png)


